molecular formula C11H5ClF3NO2S B3281115 Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72850-69-2

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3281115
CAS No.: 72850-69-2
M. Wt: 307.68 g/mol
InChI Key: PIFBBBPNSVFJHQ-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group, a chlorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the phenyl, chloro, and trifluoromethyl substituents. One common method involves the use of thiourea and substituted benzaldehydes in the presence of iodine to form the thiazole ring . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The phenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

phenyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2S/c12-10-16-8(11(13,14)15)7(19-10)9(17)18-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBBBPNSVFJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Reactant of Route 6
Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

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